4-Oxopentanoyl chloride

Description

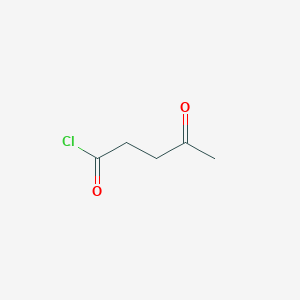

Structure

3D Structure

Properties

IUPAC Name |

4-oxopentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-4(7)2-3-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMMTHCAUCFZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Oxopentanoyl Chloride: A Comprehensive Technical Guide

CAS Number: 1490-24-0

Abstract: 4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional molecule with the chemical formula C₅H₇ClO₂.[1][2] Its structure, containing both a reactive acyl chloride and a ketone functional group, makes it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, common synthesis protocols, key chemical reactions, and its applications, particularly in the fields of sustainable chemistry and drug development. For researchers, scientists, and professionals in drug development, this document outlines the utility of this compound as a key building block and linker molecule.

Chemical and Physical Properties

This compound is a derivative of levulinic acid, a prominent biomass-derived platform chemical.[3][4][5] The presence of two distinct reactive sites allows for orthogonal chemical modifications, enabling the efficient construction of complex molecular architectures.[3]

| Property | Value | Reference(s) |

| CAS Number | 1490-24-0 | [1][6][7][8][9] |

| Molecular Formula | C₅H₇ClO₂ | [1][2][6][7][8][10] |

| Molecular Weight | 134.56 g/mol | [1][2][7] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Levulinic acid chloride, 4-oxo-pentoyl chloride, Levulinyl chloride | [2][9][10] |

| SMILES | CC(=O)CCC(=O)Cl | [1][2][6] |

| Density | Data not readily available | |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Topological Polar Surface Area | 34.1 Ų | [2][10] |

| Complexity | 109 | [2][10] |

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the chlorination of its parent carboxylic acid, levulinic acid.[3] Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the conversion of levulinic acid to this compound using thionyl chloride. This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[3]

Materials:

-

Levulinic acid (1.0 eq)

-

Thionyl chloride (1.2 - 1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or no solvent)

-

Reaction flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂)

Procedure:

-

In a clean, dry reaction flask, combine levulinic acid and the chosen anhydrous solvent (if any).

-

Slowly add thionyl chloride to the mixture at room temperature with stirring. The addition is often done dropwise as the reaction can be exothermic.

-

After the addition is complete, gently heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 1-3 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by taking small aliquots and analyzing via techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation, often under reduced pressure.

-

The crude this compound can be purified further by fractional distillation under vacuum to yield the pure product.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a highly useful synthetic intermediate.[3] The acyl chloride is a potent electrophile, while the ketone carbonyl can undergo a variety of condensation and addition reactions.[3]

Nucleophilic Acyl Substitution

The acyl chloride group readily reacts with a wide range of nucleophiles to form various levulinate derivatives.[3] This is a cornerstone reaction in its application.

-

With alcohols: Forms esters.

-

With amines: Forms amides. This is a critical reaction in drug discovery for creating peptide bonds or linking molecules.[3]

-

With water: Hydrolyzes back to levulinic acid.

Ketone Group Reactions

The ketone at the 4-position can participate in reactions typical of carbonyl compounds, such as:

-

Reductive amination: To form amines.

-

Ketalization: To protect the ketone group, allowing for selective reaction at the acyl chloride site.

-

Condensation reactions: The 1,4-dicarbonyl nature is ideal for synthesizing five- and six-membered heterocyclic compounds, which are common scaffolds in pharmaceuticals.[3]

Caption: Bifunctional reactivity of this compound.

Role in Drug Development and Research

While this compound itself is a reagent, its parent molecule, levulinic acid, and its derivatives are gaining significant attention in pharmaceutical research.[3][4][11][12] The "levulinoyl" group serves several key functions:

-

Drug Synthesis: It acts as a raw material for synthesizing drug molecules. The ability to form various functional groups like indoles and pyridazines simplifies the synthesis of complex molecules.[11]

-

Linker Molecule: The levulinoyl group can function as a cleavable linker in prodrugs and drug delivery systems.[4][11] For example, it can connect a therapeutic agent to a carrier molecule (e.g., a polymer). The linkage can be designed to be stable in circulation but cleaved under specific physiological conditions (e.g., changes in pH) to release the active drug at the target site.

-

Protective Group: The levulinoyl group can be used to protect hydroxyl or carboxyl groups during multi-step syntheses.[4][11] This allows other parts of the molecule to be modified selectively.

The introduction of a chloride atom via this compound can also be exploited to enhance the lipophilicity of drug candidates, potentially improving their ability to cross biological membranes like the blood-brain barrier.[3]

Caption: Use of the levulinoyl group as a linker in drug delivery.

Safety and Handling

Specific GHS and detailed hazard information for this compound is not consistently available across public databases.[10] However, as an acyl chloride, it should be handled with extreme care in a well-ventilated fume hood. Acyl chlorides are typically corrosive, lachrymatory, and react violently with water and other protic solvents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Conclusion

This compound is a highly valuable and reactive chemical intermediate derived from the biomass platform chemical, levulinic acid. Its bifunctional nature provides a powerful tool for synthetic chemists to construct complex molecules, heterocycles, and advanced materials. For researchers in drug development, its utility as a precursor for linkers, protective groups, and novel molecular scaffolds underscores its importance in creating next-generation therapeutics and targeted drug delivery systems. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory.

References

- 1. This compound - 1490-24-0 | VulcanChem [vulcanchem.com]

- 2. This compound | C5H7ClO2 | CID 12300406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Levulinic Acid Chloride Supplier [benchchem.com]

- 4. A review on biomass-derived levulinic acid for application in drug synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levulinic acid - Wikipedia [en.wikipedia.org]

- 6. 1490-24-0|this compound|BLD Pharm [bldpharm.com]

- 7. 4-oxo-pentoyl chloride | 1490-24-0 [chemicalbook.com]

- 8. Pentanoyl chloride, 4-oxo- | 1490-24-0 [chemnet.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. Levulinic acid: synthesis and applications in drug synthesis_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4-Oxopentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional molecule of significant interest in organic synthesis, pharmaceutical research, and sustainable chemistry.[1] Its dual reactivity, stemming from the presence of both a reactive acyl chloride and a ketone functional group, makes it a valuable building block for the synthesis of a wide array of chemical entities, including heterocyclic compounds and derivatives of the biomass-derived platform chemical, levulinic acid. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, supported by detailed experimental protocols and characterization data.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | Levulinoyl chloride, 4-oxo-pentoyl chloride | Guidechem[3] |

| CAS Number | 1490-24-0 | ChemicalBook[4] |

| Molecular Formula | C₅H₇ClO₂ | PubChem[2] |

| Molecular Weight | 134.56 g/mol | PubChem[2] |

| Canonical SMILES | CC(=O)CCC(=O)Cl | Guidechem[3] |

| InChI Key | KXMMTHCAUCFZDI-UHFFFAOYSA-N | Guidechem[3] |

| Computed XLogP3 | 0.5 | PubChem[2] |

| Computed Topological Polar Surface Area | 34.1 Ų | PubChem[2] |

| Computed Rotatable Bond Count | 3 | Guidechem[3] |

| Computed Hydrogen Bond Donor Count | 0 | Guidechem[3] |

| Computed Hydrogen Bond Acceptor Count | 2 | Guidechem[3] |

Note: The physical properties listed are computed and may differ from experimental values.

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the chlorination of its parent carboxylic acid, levulinic acid.[1] This transformation can be achieved using various chlorinating agents.

Synthesis from Levulinic Acid using Thionyl Chloride

This method is widely applicable for the preparation of acyl chlorides from carboxylic acids. The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[1]

Experimental Protocol:

Materials:

-

Levulinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel) under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place levulinic acid.

-

Add anhydrous dichloromethane to dissolve the levulinic acid.

-

Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature. The addition is usually exothermic, and the rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gases ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent by distillation, followed by rotary evaporation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Synthesis Logic Diagram

Caption: Synthesis of this compound from Levulinic Acid.

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a highly versatile reagent in organic synthesis. The acyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution, while the ketone functionality allows for a range of carbonyl chemistry.[1]

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety of this compound reacts readily with a variety of nucleophiles to form a range of levulinate derivatives.

Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields the corresponding levulinate esters.

Experimental Protocol for the Synthesis of Ethyl Levulinate:

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous triethylamine or pyridine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the stirred alcohol solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the acyl chloride.

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude ethyl levulinate can be purified by column chromatography on silica gel or by distillation.

Reaction with primary or secondary amines yields the corresponding levulinamides.

Experimental Protocol for the Synthesis of N-Benzyllevulinamide:

Materials:

-

This compound

-

Benzylamine

-

Anhydrous triethylamine

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask, dissolve benzylamine and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described for the esterification procedure.

-

The crude N-benzyllevulinamide can be purified by recrystallization or column chromatography.

Reactions Involving the Ketone Functionality

The ketone group at the 4-position provides a second site for chemical modification, allowing for transformations such as condensation and cyclization reactions. This dual reactivity is particularly useful in the synthesis of heterocyclic compounds.[1]

Reaction Pathways Diagram

Caption: Key Reaction Pathways of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Singlet around δ 2.2 ppm (3H, CH₃-C=O) - Triplet around δ 2.8 ppm (2H, -CH₂-C=O) - Triplet around δ 3.2 ppm (2H, -CH₂-COCl) |

| ¹³C NMR | - Signal around δ 30 ppm (CH₃-C=O) - Signal around δ 38 ppm (-CH₂-C=O) - Signal around δ 48 ppm (-CH₂-COCl) - Signal around δ 173 ppm (-COCl) - Signal around δ 207 ppm (CH₃-C=O) |

| IR (Infrared) | - Strong C=O stretching band for the acyl chloride around 1800 cm⁻¹ - Strong C=O stretching band for the ketone around 1715 cm⁻¹ - C-H stretching bands around 2850-3000 cm⁻¹ |

Safety and Handling

This compound is expected to be a reactive and corrosive compound. It is sensitive to moisture and will hydrolyze to levulinic acid and hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware and solvents used should be anhydrous, and reactions should be conducted under an inert atmosphere.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and bio-based materials. This guide has provided an overview of its chemical properties, detailed protocols for its synthesis and key reactions, and predicted characterization data. It is intended to serve as a valuable resource for researchers and professionals working with this versatile compound.

References

4-Oxopentanoyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 4-Oxopentanoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as levulinic acid chloride, is a versatile bifunctional chemical intermediate of significant interest in sustainable chemistry and pharmaceutical synthesis.[1][2] Derived from levulinic acid, a key biomass-derived platform chemical, it features two distinct reactive carbonyl centers: a highly electrophilic acyl chloride and a ketone.[1][2][3] This dual reactivity allows for a wide range of chemical transformations, making it a valuable building block for complex molecules, including heterocycles and precursors for green solvents like γ-valerolactone (GVL).[1] This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, details experimental protocols, and presents strategic approaches to leveraging its unique chemical nature.

Synthesis of this compound

The most direct route to this compound is through the chlorination of its parent carboxylic acid, levulinic acid.[1] This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride.[1][4] The use of thionyl chloride is advantageous as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[1]

Caption: Synthesis of this compound from levulinic acid.

Principles of Reactivity

The chemical behavior of this compound is dominated by its two carbonyl groups.

-

Acyl Chloride (C1): The carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[5][6] This makes it extremely susceptible to attack by nucleophiles. The typical reaction mechanism is a nucleophilic addition-elimination, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group.[2][5]

-

Ketone (C4): The ketone carbonyl is also an electrophilic center, but it is generally less reactive than the acyl chloride.[7] It can participate in various addition and condensation reactions.

This orthogonal reactivity allows for selective transformations by choosing appropriate reagents and reaction conditions.[1]

Reactions with Nucleophiles

The high reactivity of the acyl chloride group enables facile reactions with a broad spectrum of nucleophiles, typically proceeding under mild conditions.[1][8]

Reactions with Oxygen Nucleophiles

-

Hydrolysis: this compound reacts vigorously with water to hydrolyze back to levulinic acid, producing hydrogen chloride gas.[9] This high reactivity necessitates careful handling in anhydrous conditions.

-

Alcoholysis: In the presence of primary or secondary alcohols, this compound readily undergoes alcoholysis to form the corresponding levulinate esters.[8] These reactions are often high-yielding and may be conducted in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl by-product.[10]

-

Reaction with Carboxylates: The reaction with a carboxylate salt yields a carboxylic acid anhydride.[5][11]

Reactions with Nitrogen Nucleophiles

-

Aminolysis: The reaction with ammonia, primary amines, or secondary amines is typically rapid, even violent, and produces the corresponding N-substituted levulinamides.[12][13][14] To drive the reaction to completion, two equivalents of the amine are often used—one as the nucleophile and the second to neutralize the liberated HCl by forming an ammonium salt.[13] Alternatively, a non-nucleophilic base can be used. This transformation is often referred to as the Schotten-Baumann reaction.[15]

Reactions with Carbon Nucleophiles

The bifunctional nature of this compound presents a challenge with highly reactive carbon nucleophiles. However, careful selection of the reagent allows for controlled reactions.

-

Organocuprates (Gilman Reagents): These less reactive organometallic reagents (e.g., lithium dialkylcuprates, R₂CuLi) are ideal for converting this compound into a ketone.[7] They selectively attack the acyl chloride to form a 1,4-diketone and are not reactive enough to attack the newly formed or the existing ketone carbonyl.[1][8][16]

-

Grignard Reagents: Highly reactive Grignard reagents (RMgX) typically add twice. The initial reaction with the acyl chloride forms a ketone, which is more reactive than the starting acyl chloride towards the Grignard reagent and is immediately attacked to yield a tertiary alcohol upon workup.[11][16] The internal ketone at the C4 position is also susceptible to attack, leading to a mixture of products.

-

Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic compounds such as benzene.[17] This electrophilic aromatic substitution reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring to produce an aryl ketone.[18][19]

Caption: Overview of this compound's reactions with nucleophiles.

Chemoselectivity and Protecting Group Strategy

The presence of two electrophilic centers requires careful strategic planning for complex syntheses. When a reaction is desired at the acyl chloride terminus without affecting the internal ketone, a protecting group strategy is often employed. The ketone at C4 can be selectively protected, most commonly as an acetal (or ketal), which is stable to a wide range of nucleophilic reagents that react with acyl chlorides.[20][21] After the desired transformation at the C1 position is complete, the ketone can be regenerated via deprotection, typically under acidic aqueous conditions.[21]

Caption: Strategic workflow for managing the dual reactivity of the substrate.

Summary of Reactions

The following table summarizes the reactivity of this compound with key nucleophile classes.

| Nucleophile Class | Specific Nucleophile | Product Functional Group | Typical Conditions | Notes |

| O-Nucleophiles | Water (H₂O) | Carboxylic Acid | Aqueous, often vigorous | Spontaneous hydrolysis.[9] |

| Alcohols (ROH) | Ester | Anhydrous, often with base (e.g., pyridine) | High-yielding reaction.[8] | |

| N-Nucleophiles | Amines (RNH₂, R₂NH) | Amide | Anhydrous solvent, with base or 2 eq. amine | Vigorous reaction (Schotten-Baumann).[15] |

| Azide (N₃⁻) | Acyl Azide | Aprotic solvent | Useful intermediate for further synthesis.[22] | |

| C-Nucleophiles | Organocuprates (R₂CuLi) | Ketone (1,4-Diketone) | Anhydrous THF, low temperature | Selective for the acyl chloride.[7][16] |

| Grignard Reagents (RMgX) | Tertiary Alcohol | Anhydrous ether/THF | Non-selective; attacks both carbonyls.[11][16] | |

| Arenes (e.g., Benzene) | Aryl Ketone | Lewis acid (AlCl₃), anhydrous solvent | Friedel-Crafts acylation.[17] |

Experimental Protocols

General Synthesis of this compound from Levulinic Acid

-

Reagents: Levulinic acid, oxalyl chloride (2 eq.), catalytic N,N-dimethylformamide (DMF), anhydrous dichloromethane (DCM).

-

Protocol:

-

To a solution of levulinic acid in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride dropwise to the stirred solution.[22]

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for the cessation of gas evolution (CO, CO₂, HCl).

-

The solvent and excess oxalyl chloride are removed under reduced pressure (rotary evaporation) to yield crude this compound.[22]

-

The product is often used directly in the next step without further purification due to its reactivity.[22]

-

Synthesis of an N-Substituted Levulinamide (Schotten-Baumann Conditions)

-

Reagents: this compound, primary or secondary amine (2.2 eq.), anhydrous DCM, 1N HCl, saturated NaHCO₃ solution, brine.

-

Protocol:

-

Dissolve the amine in anhydrous DCM and cool the solution to 0 °C.

-

Add a solution of this compound (1 eq.) in DCM dropwise to the cooled amine solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.[15]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude amide.

-

Purify the product by column chromatography or recrystallization as needed.

-

Friedel-Crafts Acylation of Benzene

-

Reagents: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.), anhydrous benzene (serves as reagent and solvent), this compound.

-

Protocol:

-

To a flask containing anhydrous benzene and solid AlCl₃, cool the mixture in an ice bath.[17]

-

Add this compound dropwise to the stirred suspension. Hydrogen chloride gas will be evolved.

-

After addition, allow the mixture to warm to room temperature and then heat under reflux (approx. 60 °C) for 30-60 minutes to complete the reaction.[17]

-

Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl to decompose the aluminum complex.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting aryl ketone by distillation or chromatography.

-

Conclusion

This compound is a powerful and versatile building block whose utility is rooted in its dual carbonyl reactivity. A thorough understanding of its reaction profile with different classes of nucleophiles enables chemists to harness its potential selectively. By employing either chemoselective reagents or protecting group strategies, this biomass-derived intermediate can be effectively integrated into complex synthetic routes for pharmaceuticals, agrochemicals, and sustainable materials, underscoring its importance in modern organic chemistry.

References

- 1. This compound|Levulinic Acid Chloride Supplier [benchchem.com]

- 2. This compound|Levulinic Acid Chloride Supplier [benchchem.com]

- 3. Levulinic acid - Wikipedia [en.wikipedia.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

- 8. This compound|Levulinic Acid Chloride Supplier [benchchem.com]

- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amide Synthesis [fishersci.co.uk]

- 16. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Protective Groups [organic-chemistry.org]

- 21. Protecting group - Wikipedia [en.wikipedia.org]

- 22. rsc.org [rsc.org]

The Bifunctional Nature of 4-Oxopentanoyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional reagent that holds significant promise in chemical synthesis, particularly in the fields of bioconjugation and drug development. Its unique structure, featuring both a reactive acyl chloride and a ketone functional group, allows for a range of orthogonal chemical transformations. This dual reactivity enables the strategic construction of complex molecules, including the modification of proteins and the development of novel drug delivery systems. This technical guide provides an in-depth exploration of the chemistry of this compound, including its synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data to support researchers in their endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective application.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Levulinic acid chloride, 4-oxo-pentoyl chloride | [1] |

| CAS Number | 1490-24-0 | [1] |

| Molecular Formula | C₅H₇ClO₂ | [1] |

| Molecular Weight | 134.56 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 75-77 °C at 10 mmHg | |

| Density | 1.165 g/mL at 25 °C |

Synthesis of this compound

This compound is typically synthesized from its parent carboxylic acid, levulinic acid (4-oxopentanoic acid), through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation.

Experimental Protocol: Synthesis using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid (1 equivalent).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) to the levulinic acid at room temperature with stirring. The reaction is typically performed neat or in an inert solvent such as dichloromethane (DCM) or toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The crude this compound can be purified by fractional distillation under reduced pressure.

Logical Workflow for Synthesis

References

Levulinyl Chloride: A Versatile Biomass-Derived Building Block for Chemical and Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards a sustainable, bio-based economy has identified a select group of platform molecules derivable from renewable biomass that are poised to replace petrochemical feedstocks. Among these, levulinic acid (LA) stands out as a top-tier candidate, recognized by the U.S. Department of Energy for its vast potential.[1][2] LA is a versatile keto acid obtained from the acid-catalyzed degradation of cellulose.[2][3] Its acyl chloride derivative, levulinyl chloride , harnesses the reactivity of both a carbonyl and a highly electrophilic acyl chloride functional group. This bifunctionality makes levulinyl chloride an exceptionally valuable and flexible building block for synthesizing a diverse array of value-added chemicals, pharmaceutical intermediates, and complex molecular architectures.[3][4]

This technical guide provides a comprehensive overview of levulinyl chloride, covering its synthesis from biomass, key chemical reactions, and its critical applications in organic synthesis and drug development, with a particular focus on its role as an orthogonal protecting group.

Synthesis from Renewable Biomass

The production of levulinyl chloride is a two-stage process beginning with abundant, non-food lignocellulosic biomass such as agricultural residues, forestry byproducts, and dedicated energy crops.[5][6][7]

Stage 1: Conversion of Biomass to Levulinic Acid (LA)

The cornerstone of this green chemical platform is the acid-catalyzed conversion of C6 sugars (hexoses), derived from the cellulose fraction of biomass, into levulinic acid. The established mechanism involves the dehydration of hexoses like glucose and fructose to form the key intermediate 5-hydroxymethylfurfural (HMF).[7][8] Subsequent rehydration of HMF, catalyzed by a Brønsted acid, yields levulinic acid and formic acid as a co-product.[7][9]

Various catalytic systems, including homogeneous mineral acids (e.g., H₂SO₄, HCl) and heterogeneous solid acid catalysts, have been developed to optimize this conversion, with yields depending heavily on the feedstock, catalyst, and reaction conditions.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Levulinic acid - Wikipedia [en.wikipedia.org]

- 3. materials.international [materials.international]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Biomass-Derived Solvents in Pharmaceutical Applications [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levulinic acid: synthesis and applications in drug synthesis_Chemicalbook [chemicalbook.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. mdpi.com [mdpi.com]

The Genesis and Synthesis of Levulinic Acid Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levulinic acid chloride, also known as 4-oxopentanoyl chloride, is a versatile bifunctional molecule of significant interest in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, green solvents, and specialty chemicals. This technical guide provides an in-depth overview of the history, or more accurately, the synthetic evolution, of levulinic acid chloride, detailed experimental protocols for its preparation, and a summary of its key chemical and physical properties. The document is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction: From Levulinic Acid to its Reactive Acyl Chloride

The history of levulinic acid chloride is intrinsically linked to the discovery and development of its parent compound, levulinic acid. Levulinic acid (4-oxopentanoic acid) was first prepared in 1840 by the Dutch chemist Gerardus Johannes Mulder, who obtained it by heating fructose with hydrochloric acid. However, the specific "discovery" of levulinic acid chloride is not a singular event chronicled in scientific literature. Instead, its emergence is a result of the broader development of synthetic organic chemistry, particularly the methodologies for converting carboxylic acids into more reactive acid chlorides.

The transformation of a carboxylic acid to an acyl chloride is a fundamental and enabling reaction in organic synthesis, allowing for a wide range of subsequent nucleophilic acyl substitution reactions. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) became standard tools for this conversion in the late 19th and early 20th centuries. Consequently, the preparation of levulinic acid chloride would have been a straightforward application of these established methods by chemists seeking to utilize the reactivity of the acyl chloride functionality while retaining the ketone group of the levulinic acid backbone.

Physicochemical Properties

A summary of the key physical and chemical properties of levulinic acid and levulinic acid chloride is provided in Table 1.

| Property | Levulinic Acid (4-Oxopentanoic Acid) | Levulinic Acid Chloride (this compound) |

| Molecular Formula | C₅H₈O₃ | C₅H₇ClO₂ |

| Molecular Weight | 116.11 g/mol | 134.56 g/mol |

| Appearance | White crystalline solid | Liquid |

| Boiling Point | 245-246 °C (at 760 mmHg) | 95-97 °C (at 12 mmHg) |

| Melting Point | 33-35 °C | Not available |

| Density | 1.14 g/cm³ | Not available |

| CAS Number | 123-76-2 | 1490-24-0 |

Synthesis of Levulinic Acid Chloride: Experimental Protocol

The most common and efficient method for the preparation of levulinic acid chloride is the reaction of levulinic acid with thionyl chloride. The following protocol is a representative procedure for this synthesis.

Materials and Equipment

-

Levulinic acid (98%)

-

Thionyl chloride (SOCl₂), reagent grade

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with aqueous sodium hydroxide solution)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with levulinic acid (58.0 g, 0.5 mol). The condenser is fitted with a gas outlet tube leading to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolving hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.

-

Addition of Thionyl Chloride: Thionyl chloride (71.4 g, 43.5 mL, 0.6 mol, 1.2 equivalents) is carefully added to the levulinic acid at room temperature. The addition may cause a slight exotherm and gas evolution.

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) using a heating mantle. The reaction is maintained at reflux for 2-3 hours, or until the evolution of gases ceases. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

-

Purification: The crude levulinic acid chloride is then purified by vacuum distillation. The fraction boiling at 95-97 °C at 12 mmHg is collected. A typical yield for this reaction is in the range of 85-95%.

Safety Precautions

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). A proper gas trap is essential.

-

Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Experimental and Logical Workflows

The synthesis of levulinic acid chloride from levulinic acid is a straightforward process. The logical workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of levulinic acid chloride.

Conclusion

Levulinic acid chloride is a valuable and reactive chemical intermediate whose utility stems from the established and efficient methods of its synthesis from levulinic acid. While its "discovery" is not a distinct historical event, its preparation is a classic example of the application of fundamental organic reactions. The protocol detailed in this guide provides a reliable method for the synthesis of levulinic acid chloride, enabling its use in a wide array of applications, from the development of novel pharmaceuticals to the creation of sustainable, bio-based materials. The straightforward nature of its synthesis, coupled with the versatile reactivity of its dual functional groups, ensures that levulinic acid chloride will remain a relevant and important building block in the chemical sciences.

Solubility of 4-Oxopentanoyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoyl chloride, also known as levulinoyl chloride, is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its synthesis and solubility determination, and graphical representations of key workflows to support laboratory applications. While specific quantitative solubility data is not extensively available in published literature, this guide consolidates general principles of acyl chloride solubility and provides a framework for its empirical determination.

Introduction

This compound (C₅H₇ClO₂) is the acyl chloride derivative of levulinic acid, a prominent bio-based platform chemical.[1] The conversion of the carboxylic acid to the more reactive acyl chloride significantly enhances its utility as an acylating agent, enabling the formation of esters, amides, and other derivatives under mild conditions. Its bifunctional nature, possessing both a ketone and an acyl chloride, makes it a valuable building block for the synthesis of complex molecules and heterocyclic compounds. A thorough understanding of its solubility profile is paramount for its effective application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Levulinic acid chloride, 4-oxo-pentoyl chloride[2] |

| CAS Number | 1490-24-0[2] |

| Molecular Formula | C₅H₇ClO₂[2] |

| Molecular Weight | 134.56 g/mol [2] |

| Appearance | Likely a colorless to pale yellow liquid with a pungent odor |

| Reactivity | Reacts vigorously with water and other nucleophiles[1] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not readily found in scientific literature. However, based on the general solubility characteristics of acyl chlorides and the polarity of the solvents, a qualitative assessment can be made. Acyl chlorides are generally soluble in aprotic organic solvents with which they do not react.[3] They are reactive towards protic solvents such as water and alcohols.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility | Notes |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble/Miscible | Commonly used as a solvent for reactions involving acyl chlorides. |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble/Miscible | Similar to dichloromethane, a suitable solvent for reactions. |

| Diethyl Ether | (C₂H₅)₂O | Relatively Nonpolar | Soluble/Miscible | Good solvent for extraction and reaction. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble/Miscible | A common solvent for a wide range of organic reactions. |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Soluble/Miscible | Often used in chromatography and as a reaction solvent. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble/Miscible | Generally a good solvent for polar organic compounds. |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble/Miscible | A common solvent in organic synthesis and analytical chemistry. |

| Benzene | C₆H₆ | Nonpolar | Soluble | Expected to be soluble due to its organic nature. |

| Toluene | C₇H₈ | Nonpolar | Soluble | A less toxic alternative to benzene with similar solvent properties. |

Note: "Soluble/Miscible" implies that this compound is expected to dissolve freely in these solvents at typical laboratory concentrations.

Experimental Protocols

Synthesis of this compound from Levulinic Acid

This protocol describes a common method for the preparation of this compound using thionyl chloride.

Materials:

-

Levulinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

-

Reagent Addition: Add levulinic acid to the flask. For every 1 mole of levulinic acid, add approximately 1.2 to 1.5 molar equivalents of thionyl chloride. The reaction can be performed neat or in an anhydrous solvent like dichloromethane.

-

Reaction Conditions: Gently heat the reaction mixture to reflux (for reactions in solvent) or to approximately 50-60 °C (for neat reactions) with constant stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent (if used) by distillation, preferably under reduced pressure using a rotary evaporator. The crude this compound can be further purified by fractional distillation under vacuum to yield the pure product.

Determination of Qualitative Solubility

This protocol provides a general method for the rapid determination of the qualitative solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., dichloromethane, THF, ethyl acetate, etc.)

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Pasteur pipettes

Procedure:

-

Solvent Preparation: To a series of clean, dry test tubes, add approximately 1 mL of each of the selected organic solvents.

-

Solute Addition: To each test tube, add a small, measured amount of this compound (e.g., 10 mg or a single drop).

-

Mixing: Cap the test tubes and agitate them using a vortex mixer or by stirring for 1-2 minutes at room temperature.

-

Observation: Visually inspect each tube for the presence of undissolved solute.

-

Classification:

-

Soluble: If the solute completely dissolves to form a clear, homogeneous solution.

-

Partially Soluble: If some of the solute dissolves but a solid or separate liquid phase remains.

-

Insoluble: If the solute does not appear to dissolve at all.

-

Logical Relationships in Synthesis and Application

The utility of this compound is predicated on its synthesis from a renewable feedstock and its subsequent reactivity, which is enabled by its solubility in appropriate solvents.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While specific quantitative solubility data remains elusive in the public domain, it is reasonable to conclude, based on the behavior of analogous compounds, that it is readily soluble in a wide array of common aprotic organic solvents. This guide provides the necessary theoretical and practical framework for researchers, scientists, and drug development professionals to effectively handle and utilize this compound in their synthetic endeavors. The provided experimental protocols for synthesis and solubility determination offer a starting point for laboratory work, ensuring safe and efficient application of this important chemical building block.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. This compound | C5H7ClO2 | CID 12300406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

A Technical Guide to 4-Oxopentanoyl Chloride: Synthesis, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoyl chloride, a versatile bifunctional molecule, holds significant promise in organic synthesis, particularly in the development of pharmaceuticals and bio-based chemicals. Its dual reactivity, stemming from the presence of both an acyl chloride and a ketone functional group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed synthesis protocols, characteristic spectral data, and key reaction pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Nomenclature and Alternative Names

The compound with the chemical structure CH₃C(O)CH₂CH₂C(O)Cl is systematically named This compound according to IUPAC nomenclature. However, it is widely known by several alternative names, the most common of which is Levulinic Acid Chloride . This name is derived from its parent carboxylic acid, levulinic acid.

Other synonyms and identifiers include:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Please note that while some experimental data is available, many properties are computationally predicted and should be used as a guide.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClO₂ | PubChem[1] |

| Molecular Weight | 134.56 g/mol | PubChem[1][3] |

| Boiling Point | 79-81 °C at 11 mmHg | Sigma-Aldrich |

| Density | 1.178 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n²⁰/D) | 1.453 | Sigma-Aldrich |

| CAS Number | 1490-24-0 | PubChem[1][3] |

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the chlorination of levulinic acid. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl).[3]

Experimental Protocol: Synthesis from Levulinic Acid using Thionyl Chloride

Materials:

-

Levulinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask with reflux condenser and gas outlet

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Vacuum distillation apparatus

Procedure:

-

In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), is charged with levulinic acid (1 equivalent).

-

An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is slowly added to the levulinic acid at room temperature. An inert solvent such as anhydrous toluene can be used, although the reaction can also be run neat.

-

The reaction mixture is then heated to reflux (the temperature will depend on the solvent used, if any) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution. The reflux is typically maintained for 2-4 hours.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. It is advisable to use a trap to protect the vacuum pump from corrosive gases.

-

The crude this compound is then purified by vacuum distillation to yield the final product.[4][5][6]

Below is a graphical representation of the synthesis workflow.

References

- 1. This compound | C5H7ClO2 | CID 12300406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|Levulinic Acid Chloride Supplier [benchchem.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of γ-Valerolactone (GVL) Precursors from 4-Oxopentanoyl Chloride

Introduction

γ-Valerolactone (GVL) is a versatile, bio-based platform chemical with a wide range of applications, including as a green solvent, a fuel additive, and a precursor for the synthesis of other valuable chemicals and biofuels.[1][2] The synthesis of GVL typically involves the catalytic hydrogenation of levulinic acid (4-oxopentanoic acid) or its esters (alkyl levulinates).[1][2] 4-Oxopentanoyl chloride, as the acyl chloride derivative of levulinic acid, offers a highly reactive starting material for the synthesis of GVL precursors, specifically alkyl levulinates. These esters can then be efficiently converted to GVL.

This document provides detailed application notes and experimental protocols for a two-step synthesis of γ-valerolactone (GVL) starting from this compound. The first step involves the synthesis of alkyl levulinates via the esterification of this compound. The second step details the catalytic hydrogenation of the resulting alkyl levulinate to GVL.

Reaction Pathway

The overall synthesis route from this compound to γ-valerolactone proceeds in two main stages:

-

Esterification: this compound is reacted with an alcohol (e.g., ethanol) to form the corresponding alkyl levulinate (e.g., ethyl levulinate). This reaction is typically fast and high-yielding.

-

Hydrogenation and Lactonization: The alkyl levulinate is then catalytically hydrogenated. This process reduces the ketone group to a secondary alcohol, which spontaneously undergoes intramolecular esterification (lactonization) to form the stable five-membered ring of γ-valerolactone.[3]

Part 1: Synthesis of Alkyl Levulinates from this compound

Application Notes

The reaction of an acyl chloride with an alcohol is a standard method for ester synthesis. In the case of this compound, this reaction produces an alkyl levulinate, a direct precursor to GVL. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. The choice of alcohol will determine the resulting alkyl levulinate (e.g., methanol for methyl levulinate, ethanol for ethyl levulinate). Alkyl levulinates are considered green, bio-based chemicals with significant potential in various applications.[4][5]

Experimental Protocol: Synthesis of Ethyl Levulinate

This protocol describes the synthesis of ethyl levulinate from this compound and ethanol.

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.1 equivalents) to the solution.

-

Slowly add anhydrous ethanol (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl levulinate.

-

Purify the crude product by vacuum distillation to yield pure ethyl levulinate.

Expected Results:

The esterification of acyl chlorides is generally a high-yielding reaction. The expected yield of ethyl levulinate should be in the range of 90-98%. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

| Product | Reactants | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Ethyl Levulinate | This compound, Ethanol | Pyridine | Diethyl ether | 2-4 | 0 to RT | 90-98 |

| Methyl Levulinate | This compound, Methanol | Pyridine | Diethyl ether | 2-4 | 0 to RT | 90-98 |

| Butyl Levulinate | This compound, 1-Butanol | Pyridine | Diethyl ether | 2-4 | 0 to RT | 90-98 |

Part 2: Synthesis of γ-Valerolactone (GVL) from Alkyl Levulinates

Application Notes

The conversion of alkyl levulinates to GVL is a well-studied process, typically involving catalytic hydrogenation. A variety of heterogeneous catalysts, including both noble metals (e.g., Ru, Pd) and non-noble metals (e.g., Cu, Ni), have been shown to be effective.[3][6] The reaction involves the hydrogenation of the ketone to a hydroxyl group, followed by an intramolecular transesterification to form the lactone. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity towards GVL.[3] For instance, Cu-Ni bimetallic catalysts supported on Al2O3 have demonstrated high activity and selectivity for this transformation.[3]

Experimental Protocol: Catalytic Hydrogenation of Ethyl Levulinate to GVL

This protocol describes a general procedure for the synthesis of GVL from ethyl levulinate using a supported metal catalyst.

Materials:

-

Ethyl levulinate (synthesized in Part 1)

-

Supported catalyst (e.g., 5% Ru/C, Cu-Ni/Al2O3)

-

Solvent (e.g., water, ethanol, or n-hexane)

-

High-pressure autoclave reactor

-

Hydrogen gas (high purity)

-

Gas Chromatography (GC) for analysis

Procedure:

-

Charge the high-pressure autoclave reactor with ethyl levulinate, the solvent, and the catalyst. A typical substrate-to-catalyst ratio is 10:1 by weight.

-

Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).

-

Heat the reactor to the desired temperature (e.g., 150-180 °C) while stirring.

-

Maintain the reaction at the set temperature and pressure for the desired time (e.g., 2-8 hours). Monitor the reaction progress by taking samples periodically and analyzing them by GC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the resulting crude GVL by vacuum distillation.

Quantitative Data for GVL Synthesis from Ethyl Levulinate

| Catalyst | Support | Solvent | Temperature (°C) | H2 Pressure (bar) | Time (h) | Conversion (%) | GVL Selectivity (%) | Reference |

| Cu-Ni | Al2O3 | n-hexane | 150 | - | 8 | 99.9 | 98 | [3] |

| Ni | Al2O3 | solvent-free | 250 | 65 | 2 | 92 | 100 | [1] |

| Ni | MgAlO2.5 | - | 160 | 30 | 1 | - | 99.7 (yield) | [1] |

| CuAg | γ-Al2O3 | THF | 180 | 14 | - | ~100 (yield) | ~100 | [3] |

Visualizations

Diagram 1: Synthesis Pathway from this compound to GVL

Caption: Reaction scheme for the two-step synthesis of GVL.

Diagram 2: Experimental Workflow for GVL Synthesis

Caption: Workflow for the synthesis of GVL from this compound.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Synthesis of γ-Valerolactone from Carbohydrates and its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.york.ac.uk [pure.york.ac.uk]

Application Notes and Protocols: 4-Oxopentanoyl Chloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 4-oxopentanoyl chloride (levulinoyl chloride) in the synthesis of key pharmaceutical intermediates. This versatile bifunctional reagent serves as a valuable building block in the development of novel therapeutics, particularly in the areas of neurodegenerative disease and green chemistry applications in drug manufacturing.

Synthesis of N-Substituted-4-oxopentanamides: Precursors for Ramalin Derivatives

This compound is a critical reagent for the synthesis of N-substituted-4-oxopentanamides, which are key intermediates in the development of Ramalin derivatives. These compounds are under investigation for their potential therapeutic effects in Alzheimer's disease, attributed to their antioxidant, anti-inflammatory, BACE-1 inhibitory, and anti-tau aggregation properties.[1][2][3]

Experimental Protocol: General Procedure for the Acylation of Amines with this compound

This protocol describes the general method for the N-acylation of a primary or secondary amine with this compound to yield the corresponding N-substituted-4-oxopentanamide.

Materials:

-

This compound (levulinoyl chloride)

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Add a slight excess of triethylamine (1.1-1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the complete addition of this compound, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-substituted-4-oxopentanamide.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

| Amine Type | Solvent | Base | Temperature | Reaction Time | Typical Yield (%) |

| Primary Aromatic | DCM | Triethylamine | 0 °C to RT | 2-4 h | 75-90 |

| Primary Aliphatic | DCM | Triethylamine | 0 °C to RT | 2-4 h | 80-95 |

| Secondary Aliphatic | DCM | Triethylamine | 0 °C to RT | 3-6 h | 70-85 |

Note: Yields are approximate and can vary depending on the specific amine substrate and reaction scale.

Logical Workflow for N-Substituted-4-oxopentanamide Synthesis

Synthesis of 5-Methylpyrrolidin-2-one Derivatives

The N-substituted-4-oxopentanamides synthesized in the previous step can undergo intramolecular reductive amination to yield 5-methylpyrrolidin-2-one derivatives. These heterocyclic scaffolds are prevalent in many pharmaceutical compounds.

Experimental Protocol: Intramolecular Reductive Amination

Materials:

-

N-substituted-4-oxopentanamide

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄) or a suitable reducing agent

-

Acid catalyst (e.g., acetic acid or Amberlyst-15)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the N-substituted-4-oxopentanamide (1.0 equivalent) in methanol or ethanol.

-

Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid or a catalytic amount of Amberlyst-15).

-

Cool the solution to 0 °C.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or dilute acid at 0 °C.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data Summary:

| Substrate | Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| N-Aryl-4-oxopentanamide | NaBH₄ | Methanol | 0 °C to RT | 12-24 h | 60-80 |

| N-Alkyl-4-oxopentanamide | NaBH₄ | Ethanol | 0 °C to RT | 12-24 h | 65-85 |

Logical Relationship for Pyrrolidinone Synthesis

Synthesis of γ-Valerolactone (GVL) Precursors

This compound can be used to synthesize esters of levulinic acid, which are direct precursors to γ-valerolactone (GVL). GVL is considered a green solvent and a valuable platform molecule for the synthesis of biofuels and other chemicals.[4]

Experimental Protocol: Esterification with Alcohols

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol, isopropanol)

-

Anhydrous pyridine or other suitable base

-

Anhydrous diethyl ether or DCM

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried flask, dissolve the anhydrous alcohol (1.0 equivalent) in anhydrous diethyl ether or DCM.

-

Add anhydrous pyridine (1.1 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add this compound (1.0 equivalent) dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove pyridinium hydrochloride.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the levulinate ester.

Quantitative Data Summary:

| Alcohol | Solvent | Base | Temperature | Reaction Time | Typical Yield (%) |

| Ethanol | Diethyl ether | Pyridine | 0 °C to RT | 1-3 h | 85-95 |

| Isopropanol | DCM | Pyridine | 0 °C to RT | 1-3 h | 80-90 |

Signaling Pathway in Alzheimer's Disease Targeted by Ramalin Derivatives

Ramalin derivatives have been shown to inhibit BACE-1 (β-secretase 1) and prevent the aggregation of hyperphosphorylated tau protein, two key pathological hallmarks of Alzheimer's disease.[1][3] The following diagram illustrates the simplified amyloid cascade and tau pathology hypotheses.

References

- 1. reddit.com [reddit.com]

- 2. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. γ-Valerolactone:synthesis and chemical recovery_Chemicalbook [chemicalbook.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols for the Acylation of Amines with 4-Oxopentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with 4-oxopentanoyl chloride (levulinoyl chloride) is a robust and versatile transformation in organic synthesis, yielding N-(4-oxopentanoyl) amides, commonly known as levulinoyl amides. This reaction is of significant interest due to the unique properties of the levulinoyl group. The presence of a ketone moiety provides a versatile chemical handle for subsequent modifications, making it a valuable tool in bioconjugation, drug delivery, and as a protecting group in peptide and oligosaccharide synthesis.

The levulinoyl group can be selectively deprotected under mild conditions using hydrazine, which is orthogonal to many other common protecting groups. This chemoselectivity is highly advantageous in the multi-step synthesis of complex molecules. Furthermore, the ketone functionality can be used for the attachment of various molecules, such as labels, drugs, or targeting ligands, through the formation of hydrazones or oximes.

This document provides detailed application notes and standardized protocols for the efficient and reproducible synthesis of a range of N-(4-oxopentanoyl) amides.

Reaction Mechanism and Principles

The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Applications in Research and Development

-

Bioconjugation: The ketone group on the levulinoyl moiety serves as a bio-orthogonal chemical handle. It allows for the specific covalent attachment of biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules or surfaces. This is particularly useful in the development of antibody-drug conjugates (ADCs), diagnostic assays, and targeted drug delivery systems.

-

Protecting Group Chemistry: The levulinoyl group is an effective protecting group for amines and hydroxyl groups. Its stability under various conditions and its selective removal with hydrazine make it a valuable tool in the synthesis of complex molecules like peptides and carbohydrates.

-

Drug Development: The levulinoyl group can be incorporated into drug molecules to create prodrugs or to facilitate the attachment of solubilizing or targeting moieties.

Experimental Protocols

The success of the acylation reaction is dependent on several key parameters, including the choice of solvent, base, reaction temperature, and the nature of the amine substrate. Aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are generally preferred to avoid unwanted side reactions with the highly reactive acyl chloride.

General Protocol for the Acylation of Amines with this compound

Materials:

-

Amine (1.0 eq.)

-

This compound (1.1 - 1.2 eq.)

-

Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-(4-oxopentanoyl) amide.

Data Presentation

The following tables summarize typical reaction conditions and yields for the acylation of various amines with this compound.

Table 1: Acylation of Primary Aliphatic Amines

| Amine | Equivalents of this compound | Base (Equivalents) | Solvent | Reaction Time (h) | Yield (%) |

| Benzylamine | 1.1 | TEA (1.2) | DCM | 4 | 92 |

| Cyclohexylamine | 1.1 | TEA (1.2) | DCM | 3 | 88 |

| n-Butylamine | 1.2 | Pyridine (1.5) | THF | 5 | 85 |

Table 2: Acylation of Primary Aromatic Amines

| Amine | Equivalents of this compound | Base (Equivalents) | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | 1.2 | TEA (1.5) | DCM | 8 | 78 |

| p-Toluidine | 1.2 | TEA (1.5) | THF | 10 | 81 |

| p-Anisidine | 1.2 | Pyridine (1.5) | DCM | 12 | 75 |

Table 3: Acylation of Secondary Amines

| Amine | Equivalents of this compound | Base (Equivalents) | Solvent | Reaction Time (h) | Yield (%) |

| Piperidine | 1.1 | TEA (1.2) | DCM | 2 | 95 |

| N-Methylbenzylamine | 1.2 | TEA (1.5) | THF | 6 | 89 |

| Dibenzylamine | 1.2 | Pyridine (1.5) | DCM | 12 | 72 |

Table 4: Acylation of Amino Acid Esters

| Amine | Equivalents of this compound | Base (Equivalents) | Solvent | Reaction Time (h) | Yield (%) |

| Glycine methyl ester hydrochloride | 1.2 | TEA (2.2) | DCM | 6 | 85 |

| L-Alanine ethyl ester hydrochloride | 1.2 | TEA (2.2) | THF | 8 | 82 |

| L-Phenylalanine methyl ester hydrochloride | 1.2 | TEA (2.2) | DCM | 10 | 80 |

Mandatory Visualization

Caption: Reaction mechanism for the acylation of an amine.

Caption: General experimental workflow for amine acylation.

Application Notes and Protocols for Esterification Reactions with 4-Oxopentanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction